8-methoxy-2H-chromene-3-sulfonyl chloride
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Overview
Description
8-Methoxy-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C10H9ClO4S and a molecular weight of 260.69 g/mol . It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 8-methoxy-2H-chromene-3-sulfonyl chloride typically involves the reaction of 8-methoxy-2H-chromene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
8-Methoxy-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids and reduction to form sulfinic acids.
Hydrolysis: In the presence of water, it can hydrolyze to form 8-methoxy-2H-chromene-3-sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., sodium borohydride) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Methoxy-2H-chromene-3-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methoxy-2H-chromene-3-sulfonyl chloride involves its ability to react with nucleophilic sites in biological molecules. This reactivity allows it to inhibit enzymes by forming covalent bonds with active site residues . The molecular targets and pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
8-Methoxy-2H-chromene-3-sulfonyl chloride can be compared with other chromene derivatives such as:
- 8-Methyl-2H-chromene-3-sulfonyl chloride
- 6-Methyl-2H-chromene-3-sulfonyl chloride
- 5,7-Dimethyl-2H-chromene-3-sulfonyl chloride
- 8-Fluoro-2H-chromene-3-sulfonyl chloride
- 6,8-Difluoro-2H-chromene-3-sulfonyl chloride
These compounds share similar chemical structures but differ in their substituents, which can influence their reactivity and biological activities . The uniqueness of this compound lies in its methoxy group, which can affect its chemical properties and interactions with biological targets .
Properties
Molecular Formula |
C10H9ClO4S |
---|---|
Molecular Weight |
260.69 g/mol |
IUPAC Name |
8-methoxy-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C10H9ClO4S/c1-14-9-4-2-3-7-5-8(16(11,12)13)6-15-10(7)9/h2-5H,6H2,1H3 |
InChI Key |
BERWLJLWPLRFGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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